2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with imidazole-4,5-dicarbonitrile under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an organic solvent like acetonitrile. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties
Uniqueness
2-(2-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its specific imidazole structure combined with a fluorophenyl group.
Properties
CAS No. |
40953-38-6 |
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Molecular Formula |
C11H5FN4 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-8-4-2-1-3-7(8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16) |
InChI Key |
KAXOZCLWFSBEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C#N)C#N)F |
Origin of Product |
United States |
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